molecular formula C23H23F2N5O2 B3402189 N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049303-99-2

N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Número de catálogo: B3402189
Número CAS: 1049303-99-2
Peso molecular: 439.5 g/mol
Clave InChI: VNBZUWYSWJKDMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 3,4-difluorophenyl group and a 6-(4-ethoxyphenyl)pyridazine moiety. Its structural complexity arises from the combination of fluorine substituents (enhancing lipophilicity and metabolic stability) and the ethoxyphenyl-pyridazine unit (contributing to π-π stacking and hydrogen bonding).

Propiedades

IUPAC Name

N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5O2/c1-2-32-18-6-3-16(4-7-18)21-9-10-22(28-27-21)29-11-13-30(14-12-29)23(31)26-17-5-8-19(24)20(25)15-17/h3-10,15H,2,11-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBZUWYSWJKDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F2N4OC_{20}H_{22}F_{2}N_{4}O, with a molecular weight of approximately 376.41 g/mol. The structure features a piperazine core substituted with a difluorophenyl group and a pyridazinyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H22F2N4O
Molecular Weight376.41 g/mol
CAS Number894054-87-6

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

Case Study: Cytotoxicity Assay

In a study conducted by researchers investigating similar piperazine derivatives, the compound displayed IC50 values indicative of strong anticancer activity:

Cell LineIC50 Value (µM)Reference Compound (IC50)
MCF-70.65Prodigiosin (1.93)
HCT-1162.41Prodigiosin (2.84)

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and cell cycle arrest.

The exact mechanism by which N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide exerts its biological effects is still under investigation. However, preliminary studies indicate that it may interact with specific molecular targets within the cell, leading to modulation of signaling pathways associated with cell proliferation and survival.

Proposed Mechanisms

  • Caspase Activation : The compound may enhance the activity of caspases, leading to programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analyses have shown that treated cells exhibit G1 phase arrest, suggesting disruption in the normal cell cycle progression.
  • Molecular Docking Studies : Computational studies suggest strong interactions between the compound and target proteins, indicating potential for further drug development.

Antimicrobial Activity

In addition to its anticancer properties, N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide has also been evaluated for antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, although further studies are needed to quantify this activity.

Comparación Con Compuestos Similares

Structural Analogues with Fluorinated Aromatic Substituents

describes six N-(substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide derivatives (A1–A6). Key comparisons include:

Compound Substituent Yield (%) Melting Point (°C) Key Features
Target Compound 3,4-difluorophenyl - - Ethoxyphenyl-pyridazine core; potential enhanced solubility from ethoxy group
A2 (3-fluorophenyl) 3-F 52.2 189.5–192.1 Lower steric hindrance; simpler synthesis
A3 (4-fluorophenyl) 4-F 57.3 196.5–197.8 Improved crystallinity compared to A2
A6 (4-chlorophenyl) 4-Cl 48.1 189.8–191.4 Higher electronegativity; potential for stronger target binding

Key Insight: The target compound’s 3,4-difluorophenyl group introduces ortho- and para-substitution, likely increasing steric bulk and altering electronic properties compared to mono-fluorinated or chlorinated analogs. The ethoxyphenyl-pyridazine moiety distinguishes it from quinazoline-based derivatives in .

Pyridazine- and Piperazine-Based Derivatives

highlights pyridazinone derivatives synthesized via reactions involving 3,6-dichloropyridazine and fluorophenylpiperazine. For example:

  • 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone: Features a 2-fluorophenyl group and pyridazinone core.
  • Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate: Introduces an ester side chain for improved bioavailability.

Comparison :

  • The target compound’s 4-ethoxyphenyl group on pyridazine may enhance solubility compared to the 2-fluorophenyl group in derivatives.

Ethoxyphenyl-Containing Analogs

describes N-(4-ethoxyphenyl)-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxamide , which shares the ethoxyphenyl motif. Key distinctions include:

  • Core Heterocycle : The target compound uses pyridazine, while ’s analog employs a thiazolo-pyridine scaffold.
  • Substituent Position : The ethoxy group in the target compound is at the para position of the pyridazine-linked phenyl ring, whereas ’s ethoxyphenyl is directly attached to the carboxamide nitrogen.

Trifluoromethyl and Halogen-Substituted Derivatives

details 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide , which features dual trifluoromethyl groups and a chloropyridinyl moiety.

Parameter Target Compound Compound
Aromatic Substituents 3,4-Difluorophenyl, 4-ethoxyphenyl 3-(Trifluoromethyl)phenyl, Cl-CF3-pyridinyl
Electronic Effects Moderate electron-withdrawing (F) Strong electron-withdrawing (CF3, Cl)
Potential Bioactivity Unreported Likely enhanced target selectivity

Key Insight : The target compound lacks the strong electron-withdrawing trifluoromethyl groups, possibly favoring different binding interactions or reduced metabolic resistance compared to ’s derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.